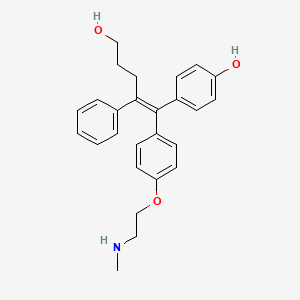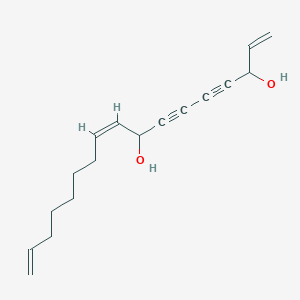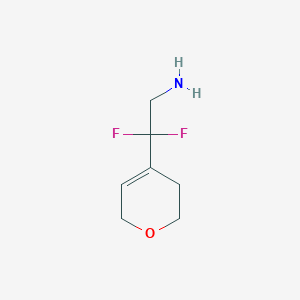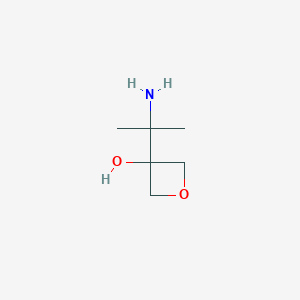
3-(2-Mercapto-1H-imidazol-1-yl)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Mercapto-1H-imidazol-1-yl)thietane 1,1-dioxide: is a heterocyclic compound that features both imidazole and thietane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Mercapto-1H-imidazol-1-yl)thietane 1,1-dioxide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Mercapto Group: The mercapto group can be introduced via thiolation reactions, where a suitable thiolating agent reacts with the imidazole derivative.
Formation of the Thietane Ring: The thietane ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Oxidation to Sulfone: The final step involves the oxidation of the thietane ring to form the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The mercapto group (–SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfone group (–SO₂) can be reduced to sulfides under specific conditions.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug development.
Industry:
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties, such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3-(2-Mercapto-1H-imidazol-1-yl)thietane 1,1-dioxide involves its interaction with biological molecules through its functional groups. The mercapto group (–SH) can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The sulfone group (–SO₂) can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its molecular targets. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
2-Mercaptoimidazole: Similar structure but lacks the thietane and sulfone groups.
Thiazole Derivatives: Contain sulfur and nitrogen in a heterocyclic ring but differ in ring size and functional groups.
Sulfone-Containing Compounds: Similar sulfone group but different core structures.
Uniqueness:
Combination of Functional Groups:
Heterocyclic Structure: The combination of imidazole and thietane rings offers a unique scaffold for drug development and materials science.
Propiedades
Fórmula molecular |
C6H8N2O2S2 |
|---|---|
Peso molecular |
204.3 g/mol |
Nombre IUPAC |
3-(1,1-dioxothietan-3-yl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C6H8N2O2S2/c9-12(10)3-5(4-12)8-2-1-7-6(8)11/h1-2,5H,3-4H2,(H,7,11) |
Clave InChI |
HBWPIVNLUCXGMM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1(=O)=O)N2C=CNC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide](/img/structure/B12931635.png)
![Tert-butyl3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate](/img/structure/B12931654.png)
![1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12931656.png)

![Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-](/img/structure/B12931677.png)



![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)


![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)

